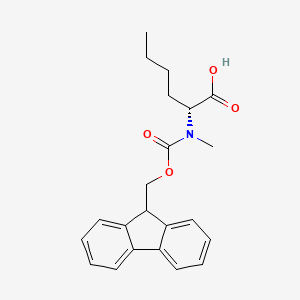

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, or (R)-FMAHA for short, is a synthetic organic compound with many potential applications in scientific research. The compound is composed of a hexanoic acid backbone with a fluoren-9-yl group attached to the carboxyl group, a methyl group attached to the nitrogen, and a methoxycarbonyl group attached to the fluoren-9-yl group.

Aplicaciones Científicas De Investigación

1. Synthesis and Derivative Applications

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, and its derivatives, have been extensively explored in the synthesis of novel compounds and materials. Adamczyk and Reddy (2001) synthesized a derivative, highlighting its potential as a non-proteinogenic amino acid for various applications. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for amino acid protection, facilitating the synthesis of peptides. This technique was illustrated by Šebesta and Seebach (2003) in their work on the preparation of N-Fmoc-protected β2-homoamino acids. Similarly, Mollica et al. (2012) utilized the fluorenylmethoxycarbonyl group for protecting amino acids in the synthesis of asymmetrically protected 2,7-diaminosuberic acid using a novel synthetic pathway (Adamczyk & Reddy, 2001; Šebesta & Seebach, 2003; Mollica et al., 2012).

2. Material Science and Nanotechnology

The self-assembling properties of amino acids modified with the fluorenylmethoxycarbonyl group have been studied extensively. Gour et al. (2021) reported the self-assembled structures formed by various Fmoc-modified aliphatic uncharged single amino acids. These modified amino acids can form complex structures, such as fibers, tubes, and flower-like morphologies under varying conditions, and are being considered for the design of novel self-assembled architectures in material science and nanotechnology (Gour et al., 2021).

3. Solid-Phase Syntheses of Peptides

The fluorenylmethoxycarbonyl group also finds applications in solid-phase syntheses of peptides and oligomers. Gregar and Gervay-Hague (2004) demonstrated the synthesis of oligomers derived from amide-linked neuraminic acid analogues, where the N-fluorenylmethoxycarbonyl-protected sugar amino acids were utilized. This example illustrates the versatility of the fluorenylmethoxycarbonyl group in peptide and oligomer synthesis (Gregar & Gervay-Hague, 2004).

Propiedades

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZXDYZWHUAOEK-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194451 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid | |

CAS RN |

1217482-47-7 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217482-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)